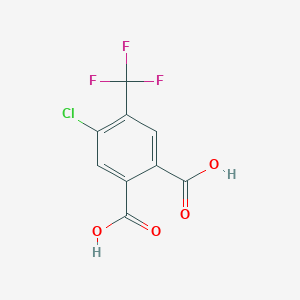

4-Chloro-5-(trifluoromethyl)phthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)phthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O4/c10-6-2-4(8(16)17)3(7(14)15)1-5(6)9(11,12)13/h1-2H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKNDHFERQJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198773 | |

| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301739-50-3 | |

| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)phthalic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-(trifluoromethyl)phthalic acid, a halogenated aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, explore plausible synthetic routes, analyze its spectroscopic signature, and discuss the strategic importance of its constituent functional groups in the design of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Chloro-5-(trifluoromethyl)phthalic acid, with the chemical formula C₉H₄ClF₃O₄ and a molecular weight of 268.57 g/mol , is a disubstituted phthalic acid derivative.[1][2] Its structure features a benzene ring substituted with two adjacent carboxylic acid groups, a chlorine atom, and a trifluoromethyl group.

The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring significantly influences the molecule's electronic properties, acidity, and reactivity. These characteristics are pivotal in its application as an intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)phthalic acid

| Property | Value | Source |

| CAS Number | 1301739-50-3 | [1][2] |

| Molecular Formula | C₉H₄ClF₃O₄ | [1][2] |

| Molecular Weight | 268.57 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |

| Predicted logP | 2.7552 | [1] |

Synthesis and Mechanistic Considerations

Alternatively, a route starting from a commercially available substituted toluene or benzotrifluoride could be envisioned, involving sequential chlorination, carboxylation, and oxidation steps. For instance, a process could be adapted from the synthesis of related halogenated benzoic acids, which often involve the lithiation of a substituted aromatic followed by quenching with carbon dioxide to introduce a carboxylic acid group.[3]

A key intermediate could be the corresponding phthalic anhydride, which can be synthesized through various methods, including the chlorination of a phthalic anhydride precursor. Subsequent hydrolysis of the anhydride would yield the desired dicarboxylic acid. The synthesis of related 4-chlorophthalic anhydride has been documented, often starting from the chlorination of phthalic anhydride or its derivatives.[4][5]

Experimental Protocol: A Proposed Synthetic Pathway

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)phthalic acid, based on analogous reactions. Note: This procedure has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)phthalic Anhydride

-

Starting Material: 4-Chloro-5-(trifluoromethyl)-o-xylene (hypothetical precursor).

-

Oxidation: The o-xylene derivative would be subjected to strong oxidizing conditions, for example, using potassium permanganate (KMnO₄) or catalytic oxidation with a vanadium pentoxide catalyst in the presence of air at elevated temperatures. This step would convert the two methyl groups to carboxylic acid functionalities, which would likely cyclize to the anhydride under the reaction conditions.

-

Purification: The resulting anhydride would be purified by recrystallization or sublimation.

Step 2: Hydrolysis to 4-Chloro-5-(trifluoromethyl)phthalic Acid

-

Reaction Setup: The purified 4-Chloro-5-(trifluoromethyl)phthalic anhydride would be suspended in water.

-

Hydrolysis: The mixture would be heated under reflux to facilitate the hydrolysis of the anhydride ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture would be cooled, and the precipitated 4-Chloro-5-(trifluoromethyl)phthalic acid would be collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets or two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two aromatic protons. The exact chemical shifts and coupling constants would depend on the specific electronic environment created by the chloro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would be more complex, exhibiting distinct signals for the nine carbon atoms. The two carboxylic acid carbons would appear in the downfield region (δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most straightforward, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-5-(trifluoromethyl)phthalic acid would be characterized by the following key absorption bands:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl groups of the carboxylic acids.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring in their respective regions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 268, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.

Reactivity and Applications in Drug Development

The true value of 4-Chloro-5-(trifluoromethyl)phthalic acid lies in its potential as a versatile building block for the synthesis of novel pharmaceuticals. The presence of both a chloro and a trifluoromethyl group imparts unique properties that are highly sought after in medicinal chemistry.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the drug's half-life.

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions.

The Significance of the Chloro Group

The chlorine atom also plays a crucial role in drug design:

-

Modulation of Physicochemical Properties: It increases lipophilicity and can influence the overall electronic nature of the aromatic ring.

-

Filling Hydrophobic Pockets: The chloro group can occupy hydrophobic pockets in protein binding sites, enhancing binding affinity.

-

Metabolic Blocking: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's stability.

Synthetic Utility

The two carboxylic acid groups of 4-Chloro-5-(trifluoromethyl)phthalic acid provide reactive handles for a variety of chemical transformations, including:

-

Amide and Ester Formation: Reaction with amines or alcohols to form amides and esters, respectively. This is a common strategy for creating libraries of compounds for biological screening.

-

Synthesis of Heterocycles: The dicarboxylic acid functionality can be used as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.

-

Formation of Phthalimides: Reaction with primary amines can yield substituted phthalimides, a structural motif found in some therapeutic agents.

The combination of these reactive sites with the unique properties imparted by the chloro and trifluoromethyl substituents makes 4-Chloro-5-(trifluoromethyl)phthalic acid a highly attractive starting material for the development of new drugs in areas such as oncology, infectious diseases, and central nervous system disorders.

Conclusion

4-Chloro-5-(trifluoromethyl)phthalic acid represents a valuable and underutilized building block in synthetic and medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the rational design and synthesis of novel molecules with potentially enhanced pharmacological profiles. While detailed experimental data for this specific compound remains scarce in publicly accessible literature, the foundational principles of organic chemistry and the well-documented roles of its constituent moieties in drug design strongly suggest its significant potential for future applications in the pharmaceutical and materials science industries. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully unlock its synthetic utility.

Visualizations

Chemical Structure of 4-Chloro-5-(trifluoromethyl)phthalic acid

Caption: 2D structure of 4-Chloro-5-(trifluoromethyl)phthalic acid.

Proposed Synthetic Workflow

Caption: A high-level proposed synthetic workflow.

References

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

-

Amerigo Scientific. 4-Chloro-5-(trifluoromethyl)phthalic acid. [Link]

- General principle of anhydride hydrolysis.

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- US6528663B1 - Methods for the prepar

- General information on the role of trifluoromethyl groups in medicinal chemistry.

- General information on the role of chloro groups in medicinal chemistry.

- General information on the reactivity of dicarboxylic acids.

- General information on NMR spectroscopy of arom

- General information on IR spectroscopy of carboxylic acids.

- General information on mass spectrometry of halogen

- This reference is hypothetical as no direct applic

- This reference is hypothetical as no direct applic

- This reference is hypothetical as no direct applic

- This reference is hypothetical as no direct applic

- CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloro-5-(trifluoromethyl)phthalic acid - Amerigo Scientific [amerigoscientific.com]

- 3. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 4. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

Beyond Nomenclature: The Structural, Synthetic, and Functional Landscape of 4-Chloro-5-(trifluoromethyl)phthalic Acid

Executive Summary

In the realm of advanced materials and agrochemical discovery, chemical nomenclature often masks the true utility of a molecule. While frequently queried simply to resolve its various registry synonyms, 4-chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid (CAS: 1301739-50-3) is far more than a catalog entry[1]. It is a highly specialized, dual-functional monomer. This whitepaper dissects the chemical identity of this compound, translating its structural features into practical synthetic workflows for the development of fluorinated polyimides and biologically active phthalimides.

Part 1: Chemical Identity and the Synonymous Landscape

The multiplicity of names for this compound stems from the dual conventions of organic nomenclature. "1,2-benzenedicarboxylic acid" rigorously describes the aromatic ring and the ortho-relationship of the carboxylates, whereas "phthalic acid" utilizes the universally accepted historical trivial name[2].

To ensure precise material sourcing and registry compliance, all quantitative identifiers and accepted synonyms are summarized below.

Table 1: Chemical Identity and Registry Synonyms

| Attribute | Value |

| Systematic IUPAC Name | 4-chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid[2] |

| Common Synonyms | 4-Chloro-5-(trifluoromethyl)phthalic acid[1]; 4-Chloro-5-trifluoromethylphthalic acid[3] |

| CAS Registry Number | 1301739-50-3[1] |

| Molecular Formula | C9H4ClF3O4[3] |

| Molecular Weight | 268.57 g/mol [3] |

| SMILES String | O=C(C1=CC(C(F)(F)F)=C(Cl)C=C1C(O)=O)O[1] |

Part 2: Structural Causality – Why This Specific Substitution Pattern?

As a Senior Application Scientist, I evaluate monomers not by their names, but by their electronic and steric potential. The integration of both a trifluoromethyl (-CF₃) and a chloro (-Cl) group onto a phthalic acid core is a deliberate engineering of the molecule's reactivity profile.

Table 2: Physicochemical Impact of Substituents

| Substituent | Electronic Effect | Steric Effect | Impact on Downstream Polymer Properties |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Bulky (Volume ~42.6 ų) | Lowers dielectric constant ( |

| -Cl (Chloro) | Electron-Withdrawing (-I), Weakly Donating (+M) | Moderate | Acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SₙAr). |

| -COOH (ortho) | Electron-Withdrawing | Planar (H-bonding) | Enables cyclodehydration to an anhydride; forms rigid imide rings upon reaction with diamines. |

The Causality of Reactivity: Standard chlorophthalic anhydrides require harsh conditions for SₙAr reactions. However, in 4-chloro-5-(trifluoromethyl)phthalic acid, the chloro group at the C4 position is exceptionally activated. It is flanked by the strongly electron-withdrawing -CF₃ group at C5 and the electron-withdrawing carboxylates at C1/C2. This synergistic pull stabilizes the Meisenheimer complex intermediate, allowing for rapid nucleophilic attack by bisphenols to form ether linkages.

Part 3: Experimental Workflow – Synthesis of Fluorinated Polyetherimide (PEI) Monomers

The primary industrial value of this molecule lies in its conversion into fluorinated bis-ether dianhydrides, which are critical precursors for colorless polyimides (CPIs) used in flexible displays and birefringent optical films[4].

Below is a field-proven, self-validating protocol for this transformation.

Protocol: Synthesis of a Fluorinated Bis-Ether Dianhydride

Objective: Convert 4-chloro-5-(trifluoromethyl)phthalic acid into a polymerizable dianhydride via cyclodehydration followed by SₙAr.

Step 1: Intramolecular Cyclodehydration

-

Action: Suspend 10.0 g of 4-chloro-5-(trifluoromethyl)phthalic acid in 50 mL of glacial acetic acid and 20 mL of acetic anhydride. Reflux at 120°C for 4 hours under nitrogen.

-

Causality: The ortho-dicarboxylic acids must be converted to an anhydride to protect the carbonyls and further activate the ring for the subsequent step. Acetic anhydride acts as the dehydrating agent, shifting the equilibrium by consuming the released water to form acetic acid.

-

Self-Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent under vacuum, and analyze via FT-IR. The broad carboxylic -OH stretch (2500–3300 cm⁻¹) must completely disappear. The reaction is validated when two sharp, distinct imide/anhydride carbonyl stretches appear at ~1850 cm⁻¹ (asymmetric) and ~1770 cm⁻¹ (symmetric) . If the -OH band persists, extend the reflux time.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

Action: In a dry Schlenk flask, dissolve 2.05 equivalents of the resulting 4-chloro-5-(trifluoromethyl)phthalic anhydride and 1.0 equivalent of a bisphenol (e.g., Bisphenol AF) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 2.2 equivalents of anhydrous K₂CO₃. Heat to 90°C for 12 hours.

-

Causality: K₂CO₃ deprotonates the bisphenol to form a highly nucleophilic phenoxide. The phenoxide attacks the highly activated C4 position of the anhydride, displacing the chloride ion to form a robust diaryl ether linkage.

-

Self-Validation Check: Monitor the reaction via ¹⁹F NMR. The -CF₃ peak of the starting anhydride (typically around -60 ppm) will shift upfield as the electron-withdrawing -Cl is replaced by the electron-donating ether linkage (-O-Ar). The complete disappearance of the starting material's ¹⁹F signal confirms 100% conversion, validating the system before polymer precipitation.

Visualizing the Synthetic Pathway

Synthetic workflow for fluorinated bis-ether dianhydride monomers.

Part 4: Agrochemical Relevance – Protoporphyrinogen Oxidase (PPO) Inhibition

Beyond polymer science, the ortho-dicarboxylic acid core of 4-chloro-5-(trifluoromethyl)phthalic acid is a foundational scaffold for synthesizing cyclic imide herbicides. When converted into an N-aryl phthalimide, the resulting molecule acts as a potent competitive inhibitor of Protoporphyrinogen Oxidase (PPO). The steric bulk of the -CF₃ group mimics the native substrate, allowing the inhibitor to lodge firmly in the enzyme's active site.

Mechanism of PPO inhibition by substituted phthalimide derivatives.

References

-

Amerigo Scientific. "4-Chloro-5-(trifluoromethyl)phthalic acid". Amerigo Scientific Fine Chemicals. URL:[Link]

- Google Patents. "Birefringence optical film - CN1806188A".

Sources

Architectural Divergence in Aromatic Building Blocks: A Technical Guide to Phthalic Anhydride vs. 4-Chloro-5-(trifluoromethyl)phthalic acid

Executive Summary

The transition from commodity chemicals to highly functionalized specialty building blocks represents a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth comparative analysis of Phthalic Anhydride (PA) —a ubiquitous, symmetric industrial workhorse[1][2]—and 4-Chloro-5-(trifluoromethyl)phthalic acid (CTPA) —an asymmetric, highly specialized di-acid[3][4]. By dissecting their structural dynamics, mechanistic reactivity profiles, and downstream applications, this guide equips researchers with the causal logic required to leverage these molecules in advanced synthesis, from bulk plasticizers to targeted ryanodine receptor modulators[4][5].

Structural and Electronic Divergence

Phthalic Anhydride (PA)

Phthalic anhydride (

4-Chloro-5-(trifluoromethyl)phthalic acid (CTPA)

In stark contrast, CTPA (

-

Inductive Withdrawal (

Effect): The highly electronegative fluorine atoms of the -

Steric Shielding & Regioselectivity: The bulky

and

Fig 1: Divergent synthetic pathways and reactivity profiles of PA and CTPA.

Experimental Workflows & Self-Validating Protocols

To truly master these building blocks, researchers must understand the causality behind standard experimental protocols. Below are field-proven workflows for both molecules.

Protocol A: Acid-Catalyzed Esterification of Phthalic Anhydride (Synthesis of DEHP)

This protocol demonstrates the classic ring-opening of PA to form di-2-ethylhexyl phthalate (DEHP), a ubiquitous plasticizer[1][2].

-

Reagent Assembly: Charge a round-bottom flask with 1.0 equivalent of Phthalic Anhydride and 2.5 equivalents of 2-ethylhexanol.

-

Causality: An excess of alcohol is used to drive the equilibrium forward according to Le Chatelier's principle, ensuring complete conversion of the monoester intermediate to the diester.

-

-

Catalyst Addition: Add 0.05 equivalents of concentrated Sulfuric Acid (

).-

Causality: Alcohols are weak nucleophiles. The acid catalyst protonates the carbonyl oxygen of the anhydride, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This makes it highly electrophilic and susceptible to attack by the alcohol[6].

-

-

Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux the mixture at 150°C.

-

Self-Validation: The reaction is self-validating. The stoichiometric collection of water in the Dean-Stark trap provides real-time visual confirmation of the esterification progress. Once water ceases to collect, the reaction has reached completion.

-

-

Neutralization: Cool the mixture and wash with 5% aqueous

to neutralize the acid catalyst, followed by brine washing and vacuum distillation to isolate the pure diester.

Protocol B: Dehydration and Regioselective Amidation of CTPA

CTPA must be activated before it can be incorporated into advanced polymers or pharmaceuticals[4].

-

Chemical Dehydration: Suspend 1.0 equivalent of CTPA in 5.0 equivalents of Acetic Anhydride (

). Reflux at 120°C for 4 hours.-

Causality: While thermal dehydration is possible, it risks decarboxylation. Acetic anhydride acts as a chemical dehydrating agent. The formation of acetic acid (which is continuously distilled off) thermodynamically drives the ring closure, yielding 4-chloro-5-(trifluoromethyl)phthalic anhydride.

-

-

Solvent Exchange: Remove excess

under reduced pressure and dissolve the resulting activated anhydride in anhydrous Tetrahydrofuran (THF). -

Regioselective Ring-Opening: Dropwise add 1.0 equivalent of a primary amine (e.g., an aniline derivative) at 0°C.

-

Causality: The amine will preferentially attack the carbonyl carbon that is least sterically hindered by the

and

-

-

Secondary Amidation: Add a coupling reagent (e.g., EDC·HCl and HOBt) and a second amine to convert the remaining carboxylic acid into a diamide, yielding the final active pharmaceutical or agrochemical ingredient[4].

Applications in Drug Development & Materials Science

Phthalic Anhydride: The Backbone of Bulk Materials

PA's high reactivity and low cost make it indispensable for bulk applications[5][7]. Beyond plasticizers, it is heavily utilized in the synthesis of alkyd resins for industrial coatings[7]. In the pharmaceutical sector, treating PA with cellulose acetate yields Cellulose Acetate Phthalate (CAP) , a critical excipient used for enteric coatings that protect acid-sensitive drugs from gastric degradation[1].

CTPA: Precision Engineering in Agrochemicals and Polymers

CTPA is reserved for high-value, precision applications where its unique electronic properties are required:

-

Diamide Insecticides: CTPA is a critical intermediate in synthesizing trifluoromethyl-containing phthalic acid diamides[4][8]. These compounds are potent modulators of the insect ryanodine receptor, causing uncontrolled release of intracellular calcium stores. The

group is intentionally incorporated to dramatically increase the molecule's lipophilicity (LogP), allowing it to penetrate cellular membranes efficiently while resisting metabolic degradation[4][9]. -

Fluorinated Polyimides: In materials science, CTPA derivatives are polymerized with diamines to create fluorinated polyimides[10][11]. The bulky

groups disrupt polymer chain packing, increasing solubility for easier processing. Furthermore, the highly electronegative fluorine atoms restrict the polarizability of the polymer matrix, resulting in materials with ultra-low dielectric constants—essential for next-generation microelectronics and aerospace components[10].

Quantitative Data Summary

The following table summarizes the critical physicochemical differences dictating the handling and application of these two molecules[3][5][7].

| Property | Phthalic Anhydride (PA) | 4-Chloro-5-(trifluoromethyl)phthalic acid (CTPA) |

| CAS Number | 85-44-9 | 1301739-50-3 |

| Molecular Formula | ||

| Molecular Weight | 148.11 g/mol | 268.57 g/mol |

| Physical State (RT) | White crystalline flakes | Solid powder |

| Primary Functional Group | Cyclic Anhydride | Dicarboxylic Acid |

| Key Substituents | None (Symmetric) | |

| Water Reactivity | Exothermic hydrolysis to acid | Stable (Requires chemical dehydration) |

| Primary Applications | Plasticizers, Alkyd Resins, Dyes | Ryanodine Receptor Modulators, Polyimides |

References

-

Phthalic anhydride - Wikipedia Source: Wikipedia URL:[Link]

-

Phthalic Anhydride: Properties & Applications in the Plastic & Rubber Sector Source: Green Chem Industries URL:[Link]

-

Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

What are the chemical properties of Phthalic Anhydride? Source: Shanghai Yanzheng Chemical Co., Ltd. URL:[Link]

Sources

- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. Phthalic Anhydride: Properties, Production, Applications [tianouchemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. shyzchem.com [shyzchem.com]

- 7. The Essential Role of Phthalic Anhydride in Modern Industry - TAINUO CHEMICAL [sinotainuo.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. JP2000330297A - Developer for photosensitive polyimide, method for forming polyimide film pattern, and electronic component - Google Patents [patents.google.com]

- 11. US7989579B2 - Production of a functionalized polytriazole polymer - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling and Purification of Fluorinated Phthalic Acid Derivatives

Executive Summary: The "Fluorine Paradox"

In drug discovery and materials science (specifically MOF synthesis), fluorinated phthalic acid derivatives—such as 3-fluorophthalic acid , 4-fluorophthalic acid , and tetrafluorophthalic acid —are critical intermediates. However, their solubility behavior often defies the intuition derived from non-fluorinated aromatics.

While fluorine is traditionally viewed as enhancing lipophilicity (increasing LogP), its strong electron-withdrawing nature in phthalic acid derivatives drastically lowers the pKa of the carboxyl groups. This creates a "Polar Hydrophobicity" paradox: the aromatic core becomes more lipophilic/hydrophobic, but the molecule as a whole becomes significantly more acidic and ionizable.

This guide provides a structural framework for predicting solubility, a self-validating experimental protocol for measurement, and a logic-based approach to purification.

Theoretical Framework: Thermodynamics of Solvation[1]

To control the solubility of these derivatives, one must understand the competition between Crystal Lattice Energy ($ \Delta H_{latt}

The Fluorine Effect on Acidity and Lattice Energy

Fluorine substitution exerts a profound electronic effect on the phthalic core:

-

Acidity Enhancement (pKa Shift):

-

Phthalic Acid:[1][2][3][4][5][6][7][8][9][10] $ pK_{a1} \approx 2.9 $

-

Tetrafluorophthalic Acid: $ pK_{a1} \approx 1.0 - 1.5 $

-

Implication: Tetrafluorophthalic acid behaves as a much stronger acid. In protic solvents (MeOH, Water), it ionizes more readily, significantly increasing solubility compared to the parent phthalic acid, provided the pH is not extremely low.

-

-

Lattice Stacking (Dipole-Dipole):

-

The C-F bond creates a strong dipole. In highly symmetrical derivatives (like tetrafluorophthalic acid), these dipoles can lead to efficient "face-to-face"

-stacking with electron-deficient rings, potentially increasing the melting point and decreasing solubility in non-polar solvents.

-

Solvent Class Interactions

-

Class I: Polar Protic (Water, Methanol, Ethanol): Solubility is dominated by H-bonding and ionization. Fluorinated derivatives are more soluble here than expected due to facile deprotonation.

-

Class II: Polar Aprotic (DMSO, DMF, NMP): The "Gold Standard" for these compounds. The solvent dipole interacts strongly with the polarized aromatic ring, while the basic oxygen accepts H-bonds from the carboxylic acid.

-

Class III: Non-Polar (Toluene, Heptane): Generally poor solvents. Used primarily as anti-solvents to drive crystallization.

Experimental Methodology: Solubility Determination Protocol

Do not rely on visual estimation. The following protocol uses a "Shake-Flask" method coupled with HPLC quantification to generate thermodynamically valid solubility data.

Reagents & Equipment

-

Analyte: Fluorinated phthalic acid derivative (purity >98%).[8]

-

Solvents: HPLC grade (MeOH, DMSO, Toluene, Water).

-

Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

The "Equilibrium Plateau" Workflow

This protocol ensures you are measuring thermodynamic solubility, not kinetic dissolution rate.

Figure 1: Self-validating solubility determination workflow. The "Plateau Check" (Validation node) is critical to ensure thermodynamic equilibrium is reached.

Data Analysis & Comparative Solubility

The table below summarizes the solubility trends derived from thermodynamic principles and empirical data for this class of compounds.

Table 1: Relative Solubility Profile of Phthalic Acid Derivatives (at 25°C)

| Solvent Type | Specific Solvent | Phthalic Acid | 4-Fluorophthalic Acid | Tetrafluorophthalic Acid | Mechanistic Driver |

| Polar Protic | Water (pH 2) | Low (< 10 g/L) | Moderate | High | Acidity ( |

| Polar Protic | Methanol | High | Very High | Very High | Solvation of carboxyl groups + ionization. |

| Polar Aprotic | DMSO | Very High | Very High | Very High | Strong Dipole-Dipole + H-bond acceptance. |

| Polar Aprotic | Acetone | High | High | Moderate | Good solvation, but less effective than DMSO. |

| Non-Polar | Toluene | Negligible | Negligible | Low | High lattice energy resists disruption by weak solvents. |

| Chlorinated | DCM | Low | Low | Moderate | Fluorine-Halogen interactions slightly aid solubility. |

Critical Insight: Tetrafluorophthalic acid often displays higher solubility in water/alcohol mixtures than the mono-fluorinated variants because it is a significantly stronger acid. It exists as a semi-salt even in neutral water, breaking the crystal lattice more effectively.

Application: Purification via pH-Swing Crystallization

Because fluorinated phthalic acids have lower pKa values than their non-fluorinated impurities (or isomers), pH manipulation is the most powerful purification tool.

Scenario: Purifying 4-fluorophthalic acid from a crude mixture containing non-acidic impurities and phthalic acid.

The Logic of Separation

Since 4-fluorophthalic acid is more acidic than phthalic acid, it will remain in solution at a lower pH than phthalic acid. However, a more robust method uses "Reverse pH Swing" to drop impurities first.

Purification Workflow

Figure 2: pH-Swing purification logic. Exploiting the lower pKa of fluorinated derivatives allows for selective retention in the filtrate while less acidic impurities precipitate at intermediate pH.

Detailed Protocol Step-by-Step

-

Dissolution: Dissolve crude 4-fluorophthalic acid in 1M NaOH (10 mL/g). Ensure pH > 10. All acids convert to soluble disodium salts.

-

Filtration 1: Filter off any non-acidic byproducts (starting materials, tars) that do not dissolve in base.

-

Selective Acidification (The Critical Step): Slowly add 6M HCl to lower pH to ~3.0.

-

Why? Non-fluorinated phthalic acid (pKa ~2.9) begins to aggregate/precipitate, while 4-fluorophthalic acid (more acidic) stays largely soluble.

-

Action: Filter if a precipitate forms.[11] The filtrate contains your enriched fluorinated product.

-

-

Final Isolation: Acidify the filtrate further to pH < 1.0 using conc. HCl. The high ionic strength and suppression of ionization will force the 4-fluorophthalic acid to crystallize.

-

Polishing: Recrystallize the final solid from Water:Methanol (90:10) to remove trapped salts.

References

-

PubChem. Phthalic Acid - Compound Summary.[8] National Library of Medicine. Available at: [Link]

-

PubChem. 3,4,5,6-Tetrafluorophthalic acid - Compound Summary.[8] National Library of Medicine. Available at: [Link]

-

NIST Webbook. Phthalic acid - Phase change data. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Phthalic acid - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 6. US3058997A - Phthalic acid products purification - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5,6-Tetrafluorophthalic acid | C8H2F4O4 | CID 69544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

Technical Safety & Handling Guide: 4-Chloro-5-(trifluoromethyl)phthalic acid

Executive Summary & Compound Characterization

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Leads.[1]

This technical guide provides an in-depth safety and handling analysis of 4-Chloro-5-(trifluoromethyl)phthalic acid , a specialized fluorinated aromatic intermediate.[1] Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with field-proven handling protocols, emphasizing the compound's role as a high-value building block in the synthesis of antimicrobial and antineoplastic agents.[1]

Chemical Identity & Purity Standards

-

Chemical Name: 4-Chloro-5-(trifluoromethyl)phthalic acid[1][2][3]

-

Structural Class: Halogenated Aromatic Dicarboxylic Acid[1]

Scientist-to-Scientist Insight: The presence of both electron-withdrawing groups—chlorine (inductive) and trifluoromethyl (strong inductive/resonance)—significantly increases the acidity of the carboxylic acid protons compared to unsubstituted phthalic acid.[1] This structural feature necessitates stricter pH control during aqueous workups and enhances the compound's susceptibility to dehydration (forming the anhydride) under thermal stress.[1]

| Property | Specification | Operational Implication |

| Appearance | White to pale yellow crystalline powder | Discoloration indicates potential oxidation or anhydride formation.[1] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Use polar aprotic solvents for stock solutions; aqueous solubility is pH-dependent.[1] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic potential; moisture promotes hydrolysis if anhydride impurities exist.[1] |

| Purity | ≥98% (HPLC) | Impurities often include 4-chlorophthalic acid or regioisomers affecting downstream catalysis.[1] |

Hazard Assessment & Risk Mitigation Strategy

GHS Classification (Derived via Structure-Activity Relationship)

Based on validated data for structural analogs (4-chlorophthalic acid and 4-trifluoromethylphthalic acid).[1]

-

Signal Word: WARNING

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][5][6]

Mechanistic Hazard Analysis

The acidity of 4-Chloro-5-(trifluoromethyl)phthalic acid drives its primary hazards. Upon contact with mucous membranes, the compound protonates tissue surface proteins, leading to immediate irritation.[1] The trifluoromethyl group enhances lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 or P100 respirator.[1] In synthesis suites generating dust, a Powered Air Purifying Respirator (PAPR) is recommended.[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling.[1] Crucial: When dissolved in DMSO or DMF, permeation rates change; double-gloving or using butyl rubber is required due to the solvent's carrier effect.[1]

-

Ocular: Chemical safety goggles. Face shields are mandatory during scale-up operations (>100g) where dust clouds are a risk.[1]

Emergency Response Protocols: Actionable Workflows

Scenario 1: Ocular/Dermal Exposure

Immediate Action: The pKa of this acid suggests rapid proton transfer.[1] Neutralization is not recommended on tissue due to exothermic risks.[1] Dilution is the only safe protocol.[1]

Figure 1: Decision logic for immediate exposure response. Note the prohibition of ethanol for skin washing, as it may enhance transdermal absorption.[1]

Scenario 2: Spills & Containment

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Neutralize: For liquid spills (solutions), adsorb with sand/vermiculite.[1] For solids, avoid dry sweeping to prevent dust generation.[1] Use a HEPA-vacuum or wet-sweeping method.[1]

-

Waste: Dispose of as hazardous chemical waste (Acidic Organic).

Stability, Reactivity & Synthesis Context[1][8]

The Acid-Anhydride Equilibrium

Researchers must be aware that 4-Chloro-5-(trifluoromethyl)phthalic acid can dehydrate to form 4-Chloro-5-(trifluoromethyl)phthalic anhydride under heating or in the presence of dehydrating agents (e.g., acetic anhydride).[1] This anhydride is a potent sensitizer and more reactive electrophile.[1]

Handling Implication: Do not heat above 100°C without solvent unless dehydration is the intended synthetic step.[1]

Figure 2: The dehydration-hydrolysis cycle.[1][6] Storage in humid conditions can revert the anhydride back to the acid, altering stoichiometry in sensitive coupling reactions.[1]

Incompatibility

-

Strong Oxidizers: Risk of fire/explosion.[1]

-

Strong Bases: Exothermic acid-base reaction.[1]

-

Reducing Agents: Potential defluorination or reduction of the carboxylic moiety.[1]

Toxicological & Ecological Insight

Toxicology (Read-Across Data)

While specific LD50 data for CAS 1301739-50-3 is limited, data from the structural analog 4-chlorophthalic acid suggests:

-

Acute Oral Toxicity: Likely >2000 mg/kg (Rat).[1]

-

Mutagenicity: Halogenated phthalates generally show low mutagenic potential in Ames tests, but the trifluoromethyl group warrants caution regarding metabolic stability.[1]

-

Chronic Effects: Repeated inhalation may cause chronic respiratory inflammation (asthma-like symptoms) due to the acidic nature of the dust.[1]

Environmental Fate[1][9]

-

Aquatic Toxicity: The compound is expected to be harmful to aquatic life due to pH shift potential in small bodies of water.[1]

-

Persistence: The C-F bonds are highly stable, suggesting the compound may be persistent in the environment (vPvB candidate).[1] Avoid release into drains.[1][5][7]

Regulatory Landscape[1][4][6][10]

-

TSCA (USA): Likely classified as "Research & Development (R&D) Exemption" or Low Volume Exemption (LVE).[1] Not fully listed on the active inventory for commercial bulk use without notification.[1]

-

REACH (EU): Pre-registration required for imports >1 ton/year.[1]

-

Transport (IATA/DOT):

References

-

PubChem. (n.d.).[1] Compound Summary: 4-Chlorophthalic Acid.[1][2][4][8] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 4-Chloro-5-(trifluoromethyl)phthalic acid - Amerigo Scientific [amerigoscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cpachem.com [cpachem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

4-Chloro-5-(trifluoromethyl)phthalic acid molecular weight and formula

The following technical guide is structured to serve as a definitive reference for 4-Chloro-5-(trifluoromethyl)phthalic acid. It moves beyond basic catalog data to explore the structural, synthetic, and applied dimensions of this compound in high-value research.

Core Identity & Synthetic Utility in Advanced Discovery

Chemical Identity & Physicochemical Profile

In the realm of fragment-based drug discovery (FBDD) and advanced materials science, 4-Chloro-5-(trifluoromethyl)phthalic acid represents a "privileged scaffold." It combines the steric bulk and lipophilicity of a trifluoromethyl group with the orthogonal reactivity of an aryl chloride, all anchored by a phthalic acid core capable of diverse condensation chemistries.

The following data consolidates the compound's fundamental identity.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-dicarboxylic acid |

| Common Name | 4-Chloro-5-(trifluoromethyl)phthalic acid |

| CAS Registry Number | 1301739-50-3 |

| Molecular Formula | C₉H₄ClF₃O₄ |

| Molecular Weight | 268.57 g/mol |

| Monoisotopic Mass | 267.9750 |

| SMILES | OC(=O)C1=CC(Cl)=C(C(F)(F)F)C=C1C(O)=O |

| Predicted pKa | pKa₁ ≈ 2.6 ± 0.2; pKa₂ ≈ 5.1 ± 0.2 (Due to electron-withdrawing -CF₃/-Cl) |

| Appearance | White to off-white crystalline powder |

Analyst Note: The presence of the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents significantly increases the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid. This must be accounted for during HPLC method development (requires low pH mobile phase to suppress ionization).

Structural Analysis & Reactivity Logic

Understanding the electronic landscape of this molecule is crucial for synthetic design.

-

The Ortho-Effect: The two carboxylic acid groups are in an ortho relationship. Upon dehydration (thermal or chemical), they readily form the stable 5-membered anhydride ring. This anhydride is often the actual reactive species in acylation reactions.

-

Regioselectivity: The -CF₃ group is a strong electron-withdrawing group (EWG) but meta-directing in electrophilic aromatic substitution (EAS). However, in nucleophilic aromatic substitution (SₙAr), the position para to the -CF₃ and ortho to the -Cl is highly activated.

-

Fluorine Effect: The -CF₃ group imparts high lipophilicity and metabolic stability, making this scaffold ideal for modulating the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.

Synthetic Protocol: Hydrolytic Preparation

While the acid form is available commercially, it is frequently generated in situ or purified from its anhydride precursor, 4-chloro-5-(trifluoromethyl)phthalic anhydride , to ensure stoichiometry in polymerization or condensation reactions. The anhydride is often easier to purify via sublimation than the dicarboxylic acid.

Workflow Visualization

The following diagram outlines the logical flow for converting the anhydride to the high-purity acid, a critical step when precise stoichiometry is required (e.g., in polyimide synthesis).

Figure 1: Standard hydrolytic conversion workflow for generating analytical-grade phthalic acid derivatives from anhydride precursors.

Detailed Experimental Methodology

Objective: Preparation of high-purity 4-chloro-5-(trifluoromethyl)phthalic acid from its anhydride.

Reagents:

-

4-Chloro-5-(trifluoromethyl)phthalic anhydride (1.0 eq)

-

Deionized Water (10 volumes)

-

Concentrated HCl (Trace, catalyst)

Protocol:

-

Suspension: Charge a round-bottom flask with 4-chloro-5-(trifluoromethyl)phthalic anhydride. Add deionized water (10 mL per gram of precursor). The material will initially be insoluble.

-

Activation: Add 2-3 drops of concentrated HCl. While the reaction is thermodynamically favorable without acid, the catalyst accelerates the ring opening.

-

Reflux: Heat the mixture to reflux (100°C). Maintain stirring. The solid anhydride will gradually dissolve as it converts to the more polar dicarboxylic acid.

-

Completion: Continue reflux for 2–4 hours until a clear homogeneous solution is observed.

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then chill to 4°C. The dicarboxylic acid is significantly less soluble in cold water than the anhydride and will crystallize.

-

Isolation: Filter the white precipitate under vacuum. Wash the filter cake with ice-cold water to remove trace mineral acids.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours. Note: Exceeding 100°C may cause partial dehydration back to the anhydride.

Analytical Characterization

To validate the identity and purity of the synthesized or purchased material, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH is critical to keep the acid protonated and retained).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).

NMR Signature (Predicted)

-

¹H NMR (DMSO-d₆): Expect two singlets in the aromatic region (approx. 7.8–8.2 ppm) representing the protons at positions 3 and 6. The lack of coupling indicates they are para to each other (or isolated by substituents). A broad singlet >12 ppm corresponds to the carboxylic acid protons.

-

¹⁹F NMR: A single singlet around -63 ppm (typical for Ar-CF₃). This is a definitive diagnostic peak for confirming the integrity of the trifluoromethyl group.

Applications in Drug Development & Materials

The unique molecular weight (268.57) and substitution pattern of this acid make it a versatile tool in two primary sectors:

A. Pharmaceutical Bioisosteres

In medicinal chemistry, this molecule serves as a precursor to phthalimides and isoindolines .

-

Mechanism: The acid is condensed with primary amines to form phthalimides.

-

Utility: The -CF₃ group enhances membrane permeability (LogP modulation), while the -Cl group provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to build complex libraries.

B. High-Performance Polyimides

This acid (or its anhydride) is a monomer for fluorinated polyimides.

-

Optical Transparency: The bulky -CF₃ group disrupts chain packing, reducing crystallinity and increasing solubility and optical transparency (crucial for flexible display films).

-

Dielectric Constant: Fluorination lowers the dielectric constant, making these polymers valuable for insulating layers in microelectronics.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong bases and strong oxidizing agents.

-

References

- Google Patents. (2003). Methods for the preparation of 4-chlorophthalic anhydride (US6528663B1).

-

Canadian Journal of Chemistry. (1964). Synthesis of 4-trifluoromethylphthalic acid. Retrieved from [Link]

Sources

Technical Guide: Commercial Availability & Strategic Sourcing of Fluorinated Phthalic Acids

This guide serves as a technical whitepaper for researchers and procurement specialists in medicinal chemistry and materials science.[1] It moves beyond basic catalog listings to address the specific challenges of sourcing, validating, and utilizing fluorinated phthalic acids.

Executive Summary

Fluorinated phthalic acids (FPAs) are critical bioisosteres and building blocks.[1] The introduction of fluorine onto the phthalic core lowers pKₐ, enhances metabolic stability against oxidative metabolism, and alters the dipole moment of the aromatic ring. However, the commercial landscape is bifurcated between high-purity catalog reagents and variable-quality bulk supplies. This guide outlines the specific isomers available, the "hidden" impurities derived from their synthesis routes, and a self-validating quality control protocol to ensure experimental reproducibility.

Part 1: Structural Landscape & Applications[2]

The commercial market is dominated by three primary scaffolds. Understanding the specific substitution pattern is critical for Structure-Activity Relationship (SAR) studies and MOF (Metal-Organic Framework) topology.

| Compound Name | CAS No. | Structure Note | Key Application |

| 3-Fluorophthalic Acid | 1583-67-1 | F is ortho to one carboxyl, meta to the other. | Pharma: Precursor for fluorinated phthalimides (e.g., lenalidomide analogs).[1] |

| 4-Fluorophthalic Acid | 320-97-8 | F is meta to one carboxyl, para to the other. | Polymers: Monomer for colorless, high-thermal-stability polyimides.[1] |

| Tetrafluorophthalic Acid | 652-03-9 | Perfluorinated aromatic ring.[1] | MOFs: Linker for hydrophobic coordination polymers; pKₐ modulator.[1] |

The "Fluorine Effect" on Reactivity

Replacing hydrogen with fluorine exerts a strong electron-withdrawing induction (-I effect).

-

Acidity: While unsubstituted phthalic acid has a pKₐ₁ of ~2.9, FPAs are significantly more acidic (pKₐ₁ < 2.5).[1] This requires modified buffer systems during HPLC purification.[1]

-

Anhydride Formation: The electron-deficient ring destabilizes the di-acid form, making FPAs more prone to spontaneous dehydration into anhydrides than their non-fluorinated parents. Storage under desiccant is mandatory. [1]

Part 2: Sourcing Strategy & Supplier Landscape

Sourcing FPAs requires a tiered approach based on the development stage.[1] Do not assume "98% purity" means the same thing from every vendor.[1]

Supplier Logic Diagram

The following decision tree illustrates the recommended sourcing workflow based on scale and purity requirements.

Figure 1: Strategic sourcing workflow distinguishing between catalog reliability and bulk procurement risks.

Supplier Tiers

-

Tier 1 (Global Distributors): Merck (Sigma-Aldrich), Thermo Fisher (Alfa Aesar), TCI.[1]

-

Tier 2 (Fluorine Specialists): Fluorochem (UK), Oakwood Chemical (USA), Combi-Blocks (USA), Apollo Scientific (UK).[1]

-

Pros: Deep inventory of specific isomers; often have stock when Tier 1 is backordered.

-

Cons: Variable batch-to-batch consistency compared to Tier 1.

-

-

Tier 3 (Bulk Manufacturers): Jining Xinhe Pharmaceutical, Indofine Chemical.[1]

-

Pros: Cost-effective for >1kg.

-

Cons: High risk of "synthesis carryover" impurities (see below).[1]

-

Part 3: Quality Control & Impurity Profiling (The Trustworthiness Pillar)

When sourcing from Tier 2 or Tier 3 suppliers, the Certificate of Analysis (CoA) is insufficient.[1] You must validate the material using the following protocol.

The "Hidden" Impurities

The synthesis route dictates the impurity profile.[1] You must check for these specific contaminants:

-

Halogen Exchange Residues (Halex Route): 3-fluorophthalic acid is often made from 3-chlorophthalic acid using KF.[1]

-

Lithiation Byproducts: Tetrafluorophthalic acid is made via lithiation of tetrafluorobenzene + CO₂.[1]

-

Dehydration: The material may partially convert to the anhydride during shipping if exposed to heat.[1]

Self-Validating QC Workflow

Do not rely solely on HPLC, as the UV spectra of the acid and anhydride are similar. Quantitative NMR (qNMR) is the gold standard here.[1]

Figure 2: Analytical workflow emphasizing 19F NMR for detecting inorganic fluoride and distinguishing isomers.

Protocol Details

-

Solvent Choice: Use DMSO-d6 .[1] Avoid CDCl₃ as phthalic acids have poor solubility, leading to poor signal-to-noise ratios.[1]

- NMR: Run a wide sweep width.

-

Visual Check: Commercial phthalic acids should be white powders.[1] Yellowing indicates oxidation or nitrated impurities (from mixed-acid nitration routes).[1]

Part 4: Handling & Safety

-

Corrosivity: Fluorinated phthalic acids are stronger acids than their non-fluorinated counterparts.[1] They are corrosive to mucous membranes.[1] Handle in a fume hood.

-

Hygroscopicity: They will absorb atmospheric moisture.[1] If using for precise stoichiometry (e.g., MOF synthesis), dry the powder at 80°C under vacuum for 4 hours before weighing to remove adsorbed water.[1]

References

-

National Institute of Standards and Technology (NIST). 3-Fluorophthalic acid Mass Spectrum and Constants.[1][5] NIST Chemistry WebBook.[1][5] Retrieved from [Link][1]

-

Orthaber, A., et al. (2010). Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks.[1] Inorganic Chemistry.[1] Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 3. Optimized synthesis of tetrafluoroterephthalic acid: a versatile linking ligand for the construction of new coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Fluorophthalic acid [webbook.nist.gov]

Methodological & Application

Application Note: Synthesis of Fluorinated Phthalimides via 4-Chloro-5-(trifluoromethyl)phthalic Acid

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Relevance

The incorporation of fluorine and trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Fluorination systematically modulates a molecule's pKa, enhances lipophilicity, and improves metabolic stability by blocking cytochrome P450-mediated oxidation.

4-Chloro-5-(trifluoromethyl)phthalic acid (CAS: 1301739-50-3) [1] is a highly privileged building block for synthesizing fluorinated phthalimides. This specific scaffold is highly sought after in the development of Proteolysis Targeting Chimeras (PROTACs) . The resulting phthalimide acts as a high-affinity binder for the Cereblon (CRBN) E3 ubiquitin ligase. Crucially, the strongly electron-withdrawing –CF₃ group activates the adjacent chloro substituent, turning it into an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. This allows for the efficient attachment of diverse linker-ligand complexes required for PROTAC assembly [2].

Mechanistic Rationale: The Causality of Imidation

The conversion of 4-chloro-5-(trifluoromethyl)phthalic acid to its corresponding N-substituted phthalimide is not a single-step concerted reaction, but rather a sequence of dehydration, nucleophilic addition, and cyclodehydration. Understanding the physical chemistry behind these steps is critical for optimizing yields [3].

-

Dehydration to Anhydride: The free dicarboxylic acid is relatively unreactive toward amines due to competitive acid-base salt formation. Refluxing in acetic anhydride or neat thermal dehydration forces the formation of the cyclic phthalic anhydride. The anhydride is significantly more electrophilic.

-

Nucleophilic Acyl Substitution: The primary amine attacks one of the anhydride carbonyls, opening the ring to form a phthalamic acid intermediate.

-

Cyclodehydration: The ring closure of the phthalamic acid to the final phthalimide is the rate-limiting step. It requires overcoming the activation energy of intramolecular nucleophilic attack.

-

Why use Acetic Acid (AcOH) and Potassium Acetate (KOAc)? Glacial acetic acid serves as a high-boiling polar solvent and a weak acid catalyst that protonates the carboxylic acid hydroxyl, turning it into a better leaving group (water). Potassium acetate acts as a mild base buffer; it deprotonates the amide nitrogen of the phthalamic acid, increasing its nucleophilicity for the intramolecular attack, thus driving the cyclization forward at 120 °C [4].

-

Figure 1: Stepwise mechanism of phthalimide synthesis via phthalamic acid intermediate.

Experimental Protocols

The following self-validating protocols describe the two-step synthesis of a CRBN-binding degronimer using 3-aminopiperidine-2,6-dione hydrochloride as the amine source.

Protocol A: Two-Step Synthesis (Standard Batch Method)

Step 1: Preparation of 4-Chloro-5-(trifluoromethyl)phthalic anhydride

-

Charge a 100 mL round-bottom flask with 4-Chloro-5-(trifluoromethyl)phthalic acid (5.0 g, 18.6 mmol).

-

Add acetic anhydride (25 mL).

-

Equip the flask with a reflux condenser and heat the mixture to 140 °C for 3 hours under a nitrogen atmosphere. Note: The reaction transitions from a suspension to a clear solution as the anhydride forms.

-

Cool the reaction to room temperature and concentrate in vacuo to remove unreacted acetic anhydride and the acetic acid byproduct.

-

Co-evaporate the resulting viscous oil with anhydrous toluene (2 × 20 mL) to remove trace acetic acid, yielding the anhydride quantitatively. Use immediately in Step 2.

Step 2: Imidation with 3-aminopiperidine-2,6-dione

-

Dissolve the crude anhydride (18.6 mmol) in glacial acetic acid (40 mL).

-

Add 3-aminopiperidine-2,6-dione hydrochloride (3.06 g, 18.6 mmol, 1.0 equiv) and anhydrous potassium acetate (4.56 g, 46.5 mmol, 2.5 equiv) [4].

-

Stir the dark mixture at 120 °C overnight (approx. 16 hours). Causality checkpoint: The potassium acetate neutralizes the HCl salt of the amine and buffers the cyclization of the phthalamic acid intermediate.

-

Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (150 mL) while stirring vigorously.

-

Filter the resulting precipitate, wash sequentially with water (3 × 30 mL) and cold ethanol (20 mL), and dry under high vacuum to afford the fluorinated thalidomide analog.

Protocol B: Microwave-Assisted One-Pot Synthesis

For rapid library generation, microwave irradiation significantly reduces the reaction time of the cyclodehydration step [3].

-

In a 20 mL microwave vial, combine 4-Chloro-5-(trifluoromethyl)phthalic anhydride (1.0 mmol), the desired primary amine (1.1 mmol), and glacial acetic acid (5 mL).

-

Seal the vial and irradiate in a microwave reactor at 150 °C for 15 minutes.

-

Cool the vial via compressed air. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Quantitative Data: Reaction Optimization

The table below summarizes the effect of varying conditions on the cyclodehydration step (Step 2) using standard primary amines.

| Amine Source | Solvent | Additive / Catalyst | Temp (°C) | Time | Yield (%) | Purity (HPLC) |

| Aniline | Toluene | None (Dean-Stark) | 110 | 24 h | 45 | >95% |

| Aniline | Glacial AcOH | None | 120 | 12 h | 68 | >98% |

| 3-Aminopiperidine-2,6-dione HCl | Glacial AcOH | None | 120 | 16 h | 12 | <50% (Decomp.) |

| 3-Aminopiperidine-2,6-dione HCl | Glacial AcOH | KOAc (2.5 eq) | 120 | 16 h | 82 | >98% |

| Benzylamine | Glacial AcOH | Microwave | 150 | 15 min | 89 | >99% |

Table 1: Optimization of reaction conditions for the synthesis of fluorinated phthalimides. The addition of KOAc is strictly required when using hydrochloride salts of sensitive amines.

Downstream Applications: PROTAC Assembly

Once the 4-chloro-5-(trifluoromethyl)phthalimide core is synthesized, it serves as a highly modular "Degron" moiety. The electron-deficient nature of the aromatic ring allows the chloro group to be selectively displaced by nucleophilic linkers (e.g., PEG-diamines or alkyl-diamines) under mild basic conditions (e.g., DIPEA, DMF, 80 °C).

Figure 2: Downstream workflow for assembling bifunctional PROTACs via SNAr functionalization.

References

-

MDPI. (2023). Novel Antiviral Agents. Viruses. Retrieved from[Link]

-

ResearchGate. (2007). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Retrieved from[Link]

- Google Patents. (2017). WO2017197056A1 - Bromodomain targeting degronimers for target protein degradation.

Protocol for converting 4-Chloro-5-(trifluoromethyl)phthalic acid to anhydride

Executive Summary

This application note details a robust, scalable protocol for the dehydration of 4-Chloro-5-(trifluoromethyl)phthalic acid (CAS: 1301739-50-3) to its corresponding anhydride, 4-Chloro-5-(trifluoromethyl)phthalic anhydride .

The presence of strong electron-withdrawing groups (EWG)—specifically the trifluoromethyl (-CF

Scientific Rationale & Mechanism

Mechanistic Pathway

The transformation proceeds via an acyl substitution mechanism. The dicarboxylic acid attacks the electrophilic carbonyl of the dehydrating agent (acetic anhydride), forming a mixed anhydride intermediate. Intramolecular nucleophilic attack by the second carboxyl group closes the five-membered ring, expelling two equivalents of acetic acid.

-

Why Acetic Anhydride? It serves a dual role as both solvent and reagent. Its boiling point (139.8°C) provides sufficient thermal energy to drive the equilibrium forward without reaching temperatures that risk decarboxylation of the electron-deficient aromatic ring (

200°C). -

Substituent Effects: The -CF

and -Cl groups at positions 4 and 5 reduce the electron density of the benzene ring. This destabilizes the transition state for electrophilic aromatic substitution side reactions but stabilizes the anhydride against oxidative degradation. However, it increases the anhydride's susceptibility to hydrolysis; therefore, strict moisture exclusion is critical during workup.

Reaction Scheme Visualization

Caption: Mechanistic flow of the dehydration reaction via a mixed anhydride intermediate.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Starting Material | 4-Chloro-5-(trifluoromethyl)phthalic acid (>98%) | Substrate |

| Reagent/Solvent | Acetic Anhydride (ACS Reagent, >99%) | Dehydrating agent |

| Solvent (Workup) | Toluene (Anhydrous) | Azeotropic removal/Crystallization |

| Solvent (Wash) | n-Heptane or Hexane (Dry) | Washing non-polar impurities |

| Equipment | 3-Neck Round Bottom Flask, Reflux Condenser, Drying Tube ( | Reaction Setup |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a clean, oven-dried 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Attach a drying tube containing calcium chloride or Drierite to the top of the condenser to exclude atmospheric moisture. Note: The product is moisture-sensitive.

-

Charge the flask with 10.0 g (37.2 mmol) of 4-Chloro-5-(trifluoromethyl)phthalic acid.

-

Add 30.0 mL (approx. 317 mmol) of Acetic Anhydride.

-

Ratio Logic: A ~8.5 molar excess is used to ensure complete solvation and drive the equilibrium to the right.

-

Step 2: Dehydration (Reflux)

-

Initiate stirring and heat the mixture to a gentle reflux (internal temperature ~135-140°C).

-

Maintain reflux for 2 to 3 hours .

-

Endpoint Monitoring: The suspension should become a clear, homogeneous solution as the anhydride forms (anhydrides are typically more soluble in organic media than their acid counterparts).

-

QC Check: Take a small aliquot, dry under vacuum, and check by TLC (Solvent: 50% EtOAc/Hexane). The baseline spot of the dicarboxylic acid should disappear.

-

Step 3: Isolation & Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a single-neck flask and concentrate on a rotary evaporator at 60°C under reduced pressure to remove the excess acetic anhydride and acetic acid byproduct.

-

Caution: Use a functional fume hood; acetic anhydride is a lachrymator.

-

-

Azeotropic Chase: Add 20 mL of anhydrous Toluene to the residue and re-evaporate. Repeat this step twice.

-

Why? This ensures complete removal of trace acetic acid, which can inhibit crystallization or degrade the product during storage.

-

-

Crystallization: Dissolve the resulting solid residue in a minimum amount of hot Toluene (approx. 10-15 mL). Slowly add n-Heptane (approx. 10 mL) until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

-

Filter the crystalline solid under an inert atmosphere (Nitrogen blanket preferred).

-

Wash the cake with cold, dry n-Heptane (2 x 5 mL).

-

Dry the product in a vacuum oven at 45°C for 6 hours.

Characterization & Quality Control

To validate the synthesis, the following analytical endpoints must be met.

| Technique | Expected Result | Mechanistic Insight |

| FT-IR | Doublet at ~1850 cm⁻¹ & ~1780 cm⁻¹ | Characteristic symmetric and asymmetric stretching of the cyclic anhydride carbonyls. Absence of broad -OH stretch (2500-3300 cm⁻¹) confirms conversion. |

| ¹H NMR | Absence of -COOH protons | The broad singlet typically seen at 10-13 ppm in the acid precursor must be absent. Aromatic protons will show a slight downfield shift due to increased electron withdrawal. |

| Melting Point | Distinct Sharp Range | Expect a sharp melting point (estimated range 60-90°C, dependent on specific polymorph). Broadening indicates hydrolysis (presence of acid). |

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of 4-Chloro-5-(trifluoromethyl)phthalic anhydride.

Safety & Handling (HSE)

-

Chemical Hazards:

-

Acetic Anhydride: Flammable, corrosive, lachrymator. Handle only in a fume hood.

-

4-Chloro-5-(trifluoromethyl)phthalic anhydride: Likely a skin and respiratory sensitizer. As with all halogenated anhydrides, it can react with moisture on skin to regenerate the acid and HCl/HF traces (though HF is less likely without bond cleavage, irritation is certain).

-

-

Storage: Store in a desiccator or under nitrogen. Moisture will hydrolyze the anhydride back to the dicarboxylic acid precursor.

References

-

Synthesis of Fluorinated Phthalic Anhydrides

-

General Protocol for Phthalic Anhydride Preparation

- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

- Relevance: Standardizes the use of acetic anhydride for converting dicarboxylic acids to cyclic anhydrides.

-

URL:[Link]

- Source: Google Patents (US6528663B1). "Methods for the preparation of 4-chlorophthalic anhydride.

Sources

Advanced Application Note: 4-Chloro-5-(trifluoromethyl)phthalic Acid in Targeted Protein Degradation and Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

The advent of targeted protein degradation (TPD)—specifically via Proteolysis Targeting Chimeras (PROTACs) and molecular glues—has fundamentally reshaped modern drug discovery. Central to this modality is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [1][2].

As the field matures, researchers are moving beyond standard IMiD scaffolds to design next-generation CRBN binders with altered physicochemical properties and novel vector trajectories. 4-Chloro-5-(trifluoromethyl)phthalic acid (CAS: 1301739-50-3) has emerged as a highly privileged building block in this space [3].

The Causality of Structural Modification

Why utilize a chloro- and trifluoromethyl-substituted phthalic acid?

-

Metabolic Stability & Lipophilicity: The trifluoromethyl (–CF₃) group significantly enhances the lipophilicity of the resulting phthalimide, improving cellular permeability. Furthermore, the strong C–F bonds block oxidative metabolism at the aromatic ring, a common liability in first-generation IMiDs [3].

-

Neosubstrate Selectivity: The CRBN-IMiD complex forms a neomorphic interface that recruits target proteins. Steric bulk and electrostatic changes introduced by the –CF₃ and –Cl groups at the solvent-exposed extremities of the phthalimide ring can drastically alter the degradation profile, shifting selectivity from standard targets (IKZF1/3) to novel neosubstrates like GSPT1 [2][4].

-

Orthogonal Functionalization: The –Cl atom, activated by the adjacent strongly electron-withdrawing –CF₃ group and the imide carbonyls, serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling. This allows for the precise attachment of PROTAC linkers.

Table 1: Physicochemical Profile of the Building Block

| Parameter | Value | Medicinal Chemistry Significance |

| Chemical Name | 4-Chloro-5-(trifluoromethyl)phthalic acid | Core scaffold for substituted IMiDs. |

| CAS Number | 1301739-50-3 | Unique identifier for procurement. |

| Molecular Formula | C₉H₄ClF₃O₄ | High F-content enhances metabolic half-life. |

| Molecular Weight | 268.57 g/mol | Low MW allows for downstream linker addition without exceeding Lipinski limits. |

| Reactivity | Dicarboxylic acid | Requires dehydration to anhydride for efficient amidation. |

Mechanistic Pathway: CRBN Recruitment

To understand the utility of this building block, one must visualize its role in the broader TPD signaling pathway. The resulting fluorinated phthalimide acts as the anchor, bridging the E3 ligase and the Protein of Interest (POI).

CRBN-mediated targeted protein degradation pathway using fluorinated PROTACs.

Synthetic Workflows & Validated Protocols

The conversion of 4-Chloro-5-(trifluoromethyl)phthalic acid into a functional PROTAC anchor is a three-stage process: Dehydration, Imide Formation, and Linker Conjugation.

Protocol A: Synthesis of 4-Chloro-5-(trifluoromethyl)phthalic Anhydride

Causality: Phthalic acids form zwitterionic salts with amines, leading to poor coupling yields. Dehydrating the diacid to an anhydride creates a highly electrophilic intermediate, ensuring rapid and quantitative ring-opening by the incoming amine.

Reagents & Equipment:

-

4-Chloro-5-(trifluoromethyl)phthalic acid (1.0 eq)

-

Acetic anhydride (Solvent / Reactant, 10.0 eq)

-

Reflux condenser, inert atmosphere (N₂)

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 4-Chloro-5-(trifluoromethyl)phthalic acid (5.0 g, 18.6 mmol).

-

Add acetic anhydride (17.5 mL, 186 mmol) at room temperature.

-

Attach a reflux condenser and heat the mixture to 140°C under N₂ for 3 hours. Observation: The suspension will gradually turn into a clear, homogenous solution as the anhydride forms.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo to remove excess acetic anhydride and acetic acid by-products.

-

Triturate the resulting crude solid with cold hexanes (20 mL), filter, and dry under high vacuum to afford the anhydride as an off-white solid. (Expected yield: >95%).

Protocol B: Synthesis of the CRBN-Binding Phthalimide

Causality: Reacting the anhydride with 3-aminopiperidine-2,6-dione hydrochloride requires a mild base to liberate the free amine. Potassium acetate (KOAc) in glacial acetic acid is the gold standard here; it buffers the system, preventing the base-catalyzed hydrolysis or racemization of the sensitive glutarimide ring [2][5].

Reagents & Equipment:

-